5-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-2-methoxybenzenesulfonamide
Overview
Description
5-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-2-methoxybenzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as "CCMS" and is a sulfonamide derivative that has been found to exhibit a range of beneficial biochemical and physiological effects. In
Mechanism of Action
The exact mechanism of action of CCMS is not fully understood. However, it is believed that CCMS exerts its therapeutic effects by inhibiting the activity of certain enzymes and proteins. For example, CCMS has been found to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory prostaglandins. CCMS has also been found to inhibit the activity of certain tyrosine kinases, which are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
CCMS has been found to exhibit a range of beneficial biochemical and physiological effects. For example, CCMS has been shown to reduce the production of inflammatory cytokines and chemokines, which are involved in the development of inflammatory diseases. CCMS has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, CCMS has been found to reduce the expression of certain genes that are involved in the development of cancer.
Advantages and Limitations for Lab Experiments
CCMS has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic applications. However, there are also some limitations to using CCMS in lab experiments. For example, CCMS has low solubility in aqueous solutions, which can make it difficult to work with in certain experiments. Additionally, CCMS has a relatively short half-life, which can limit its effectiveness in certain experiments.
Future Directions
There are several future directions for research on CCMS. One potential area of research is the development of more effective synthesis methods for CCMS. Additionally, further research is needed to fully understand the mechanism of action of CCMS and its potential therapeutic applications. Future research could also focus on the development of new derivatives of CCMS that exhibit improved solubility and pharmacokinetic properties. Finally, more research is needed to determine the safety and efficacy of CCMS in humans.
Scientific Research Applications
CCMS has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. CCMS has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, CCMS has been found to be effective against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Properties
IUPAC Name |
5-chloro-N-[2-(cyclohexen-1-yl)ethyl]-2-methoxybenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO3S/c1-20-14-8-7-13(16)11-15(14)21(18,19)17-10-9-12-5-3-2-4-6-12/h5,7-8,11,17H,2-4,6,9-10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZDWUQMKZWZQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCC2=CCCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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